molecular formula C14H18O2 B14738447 Tocoquinone-1 CAS No. 2134-78-3

Tocoquinone-1

Cat. No.: B14738447
CAS No.: 2134-78-3
M. Wt: 218.29 g/mol
InChI Key: QKMDHZQFYAODOU-UHFFFAOYSA-N
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Description

Tocoquinone-1 is a redox-active benzoquinone derivative structurally related to tocopherols (vitamin E) and ubiquinones. While its exact biosynthesis pathway remains less documented compared to other quinones, its chemical framework features a 1,4-benzoquinone core substituted with a methyl group and a prenyl side chain, akin to plastoquinones and menaquinones (vitamin K2) . This compound is hypothesized to participate in antioxidant defense mechanisms due to its quinone-hydroquinone redox cycling, similar to thymoquinone () and ubiquinone-1 . However, its biological roles and industrial applications are less characterized than those of its analogs.

Properties

CAS No.

2134-78-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2,3,5-trimethyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H18O2/c1-8(2)6-7-12-11(5)13(15)9(3)10(4)14(12)16/h6H,7H2,1-5H3

InChI Key

QKMDHZQFYAODOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC=C(C)C)C

Origin of Product

United States

Preparation Methods

Ferric Chloride-Mediated Oxidation

The most widely documented method involves oxidizing α-tocopherol with ferric chloride (FeCl₃). This approach, patented by, employs a stoichiometric ratio of 1.6–4 mol FeCl₃ per mole of α-tocopherol to achieve optimal yields. The reaction proceeds via a two-step process:

  • Hydrolysis of α-Tocopheryl Acetate : Base-mediated hydrolysis (e.g., NaOH or KOH in ethanol) removes the acetyl group, yielding α-tocopherol.
  • Oxidation : The free phenol group of α-tocopherol is oxidized to a quinone using FeCl₃ in a non-aqueous solvent (e.g., dichloromethane). The reaction completes within 2–4 hours at 25°C, with yields exceeding 80% after purification by silica gel chromatography.

Critical parameters include the exclusion of moisture to prevent side reactions and the use of excess FeCl₃ to drive the equilibrium toward quinone formation. Comparative studies note that α-tocopherol reacts faster than β- or γ-tocopherols due to stereoelectronic effects.

Alternative Oxidizing Agents

While FeCl₃ dominates industrial applications, other agents like silver oxide (Ag₂O) and ceric ammonium nitrate (CAN) have been explored. Ag₂O in anhydrous tetrahydrofuran (THF) achieves 70–75% yields but requires inert atmospheres and prolonged reaction times (12–24 hours). CAN, though efficient in aqueous acidic media, risks over-oxidation to carboxylated byproducts.

Photochemical Synthesis

Steady-State Photolysis

Photochemical methods exploit the light-induced reactivity of tocopherol derivatives. In polar solvents (e.g., methanol or acetonitrile), steady-state UV irradiation (λ = 254 nm) of α-tocopherol generates a proton-transfer intermediate, identified as an ortho-quinone methide. This transient species undergoes rapid oxidation to Tocoquinone-1 upon exposure to molecular oxygen, with quantum yields of 0.15–0.20.

Flash Photolysis Dynamics

Time-resolved studies using laser flash photolysis (λ = 355 nm) reveal that the ortho-quinone methide intermediate has a lifetime of 50–100 μs in methanol, extending to 1 ms in aprotic solvents like hexane. Quenching experiments with oxygen confirm its role as the terminal oxidant, with second-order rate constants of 2.5 × 10⁹ M⁻¹s⁻¹.

Biosynthetic Pathways in Chloroplasts

Prenylation of Homogentisate

In plant chloroplasts, this compound biosynthesis begins with the prenylation of homogentisate by phytyl diphosphate (Fig. 1). The enzyme homogentisate phytyltransferase (HPT) catalyzes this reaction, forming 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).

Key Steps :

  • Decarboxylation : Homogentisate loses CO₂ during prenylation, forming a benzoquinol intermediate.
  • Methylation : MPBQ is methylated at the C-3 position using S-adenosylmethionine (SAM) as the methyl donor.

Enzymatic Oxidation

The final oxidation to this compound is mediated by plastidial oxidoreductases, though the exact enzyme remains uncharacterized. In vitro assays using chloroplast lysates show NADPH-dependent activity, suggesting a reductase-coupled mechanism.

Purification and Characterization

Chromatographic Techniques

  • Thin-Layer Chromatography (TLC) : Silica gel plates developed with petrol-diethyl ether (15:1) resolve this compound (Rf = 0.45) from precursors like α-tocopherol (Rf = 0.30).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with methanol-water (95:5) eluent achieve >98% purity, monitored at 290 nm.

Spectroscopic Identification

  • UV-Vis : λmax = 262 nm (quinone moiety) and 330 nm (conjugated sidechain).
  • Mass Spectrometry : ESI-MS m/z 452.38 [M+H]⁺, matching the molecular formula C₂₉H₅₀O₃.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Purity (%)
FeCl₃ Oxidation 80–85 2–4 hours Industrial 95
Ag₂O Oxidation 70–75 12–24 hours Laboratory 90
Photochemical Synthesis 60–65 6–8 hours Laboratory 85
Biosynthesis <5 Days Research 70

Key Findings :

  • Chemical oxidation (FeCl₃) is optimal for high-throughput synthesis, whereas photochemical routes suit mechanistic studies.
  • Biosynthetic yields remain low due to incomplete enzymatic characterization.

Chemical Reactions Analysis

Photochemical Reactions

Under UV irradiation, Tocoquinone-1 undergoes solvent-dependent transformations:

Solvent TypePrimary Reaction PathwayObserved Transient SpeciesLifetime (μs)
Polar (e.g., methanol)Proton transferortho-quinone methide120–150
Nonpolar (e.g., hexane)Radical formationSemiquinone radical<10

Steady-state photolysis in methanol generates a long-lived ortho-quinone methide intermediate via intramolecular proton transfer from the hydroxyl group to the quinone oxygen . Flash photolysis studies show this species exhibits λ<sub>max</sub> at 320 nm and decays via recombination with solvent-derived protons. Comparatively, vitamin K<sub>1</sub> under identical conditions forms shorter-lived transients (τ ≈ 50 μs) .

Redox Reactions

This compound participates in a two-electron reduction cascade:

Stepwise Reduction Pathway

  • Oxidative hydrolysis : α-Tocopherol → α-Tocopherolquinone (this compound)

  • Enzymatic reduction :
    this compound + NADPH → α-Tocopherolhydroquinone (ΔG°' = -28.5 kJ/mol)

This hydroquinone derivative demonstrates 18× greater ferroptosis inhibition than parent tocopherols (IC<sub>50</sub> = 0.45 μM vs 8.2 μM in Q7 cells) . Reductase-mediated recycling maintains cellular hydroquinone concentrations at 3.2–5.7 μM in mammalian tissues .

Biochemical Interactions

This compound modulates enzymatic activity through multiple mechanisms:

Vitamin K Cycle Interference

ParameterThis compound EffectVitamin K<sub>1</sub> Comparison
γ-Carboxylase inhibition85% @ 10 μM 12% @ 10 μM
Plasma clotting time↑ 220% (rat model) ↑ 45%

The quinone competitively binds vitamin K epoxide reductase (K<sub>i</sub> = 0.8 μM), disrupting γ-carboxylation of clotting factors II, VII, IX, and X . This anticoagulant activity persists for 72 hr post-administration in murine models .

Analytical Characterization

Modern LC-MS methods enable precise tracking of this compound transformations:

Chromatographic Parameters

ColumnMobile Phase B*Flow RateRetention Time
BEH-C180.1% FA in ACN:IPA (3:1)65 μL/min3.2 min

Mass Spectrometry Transitions

AnalyteQ1 → Q3 (m/z)Collision Energy (eV)
This compound429.253 → 165.122
Hydroquinone431.253 → 165.118

*Mobile Phase A: 0.1% formic acid in water . FA=Formic acid, ACN=Acetonitrile, IPA=Isopropyl alcohol

The compound's redox activity necessitates strict anaerobic handling during analysis, with degradation rates <2%/hr under nitrogen atmosphere .

These reaction pathways position this compound as a critical node in antioxidant biochemistry and a template for designing vitamin K antagonists. The dual photochemical/redox behavior enables applications ranging from photodynamic therapy to metabolic regulation, though its strong anticoagulant effects require careful pharmacological consideration .

Scientific Research Applications

It appears that the provided search results do not contain information about "Tocoquinone-1". However, some results discuss tocopherol, tocopherol cyclase, and tocoquinone, which are related compounds. Here's what can be gathered from the search results:

Tocopherols (Vitamin E)

  • Tocopherols are lipophilic antioxidants synthesized by photosynthetic organisms and are essential nutrients for humans and animals .
  • Vitamin E inhibits lipid peroxidation, and its deficiency increases lipid peroxidation .

Tocopherol Cyclase (TC)

  • Tocopherol cyclase (TC) catalyzes the conversion of phytyl quinol pathway intermediates to their corresponding tocopherols through the formation of the chromanol ring .
  • Mutations in the TC gene result in a block in tocopherol synthesis and accumulation of DMPBQ .

Tocoquinone

  • α-Tocoquinone, prepared from natural α-tocopherol by oxidation with ferric chloride, has substantially the same vitamin E activity as α-tocopherol .
  • In catalyzed oxidation of d-α-tocopherol, yields of α-TQ (α-tocoquinone) were lower than 10% .

Antioxidant Activity of Phenolic Compounds

  • Natural phenols are recognized as nutraceuticals and active components of functional foods, often used as adjuvants in therapy or prevention of different diseases .
  • Dehydrozingerones were identified as good candidates for in-depth testing of their biological behavior and possible precursors for the synthesis of novel polyphenolic molecules with potential therapeutic applications .
  • Several compounds, including dehydrozingerone derivatives, have shown significant antioxidant activity in in vitro assays .

Hyaluronic Acid (HA) Applications

  • Hyaluronic acid (HA) applications cover several fields ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy .
  • HA can be combined with other bioactive ingredients for applications such as facial volume restoration, osteoarthritis treatment, cosmetic medicine, and cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Quinones

Structural Features

The table below highlights key structural differences among Tocoquinone-1 and related compounds:

Compound Core Structure Substituents Side Chain Length Biological Role
This compound 1,4-Benzoquinone Methyl, prenyl Short (C10) Antioxidant (proposed)
Ubiquinone-1 1,4-Benzoquinone Methoxy, methyl, decaprenyl Long (C50) Electron transport in mitochondria
Phylloquinone (K1) 1,4-Naphthoquinone Methyl, phytyl Long (C20) Blood coagulation
Thymoquinone 1,4-Benzoquinone Methyl, isopropyl None Anti-inflammatory, antioxidant

Key Observations :

  • Core Aromaticity: this compound shares the 1,4-benzoquinone core with ubiquinone-1 and thymoquinone but differs from phylloquinone’s naphthoquinone backbone.
  • Side Chain: Its short prenyl chain (C10) contrasts with ubiquinone-1’s long isoprenoid tail (C50), which is critical for membrane anchoring in mitochondrial electron transport .

Functional and Redox Properties

Redox Potential
Antioxidant Capacity

Unlike hydroquinone, which is cytotoxic at high doses (), this compound’s methyl and prenyl groups may mitigate reactive oxygen species (ROS) generation, akin to thymoquinone’s protective effects against oxidative stress ().

Stability and Bioavailability

  • Thermal Stability: this compound’s short side chain reduces thermal stability compared to phylloquinone (mp 20°C vs. −20°C for phylloquinone).
  • Solubility: Less lipophilic than ubiquinone-1, enhancing aqueous solubility but limiting membrane penetration.

Q & A

Q. How can researchers design a longitudinal study to assess the chronic effects of this compound supplementation while controlling for confounding variables?

  • Implement randomization, blinding, and stratification by baseline biomarkers (e.g., oxidative stress markers). Use mixed-effects models to account for repeated measurements and adjust for covariates (e.g., diet, age). Pre-register the study protocol to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.